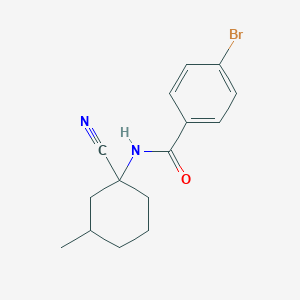
4-Bromo-N-(1-cyano-3-methylcyclohexyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-N-(1-cyano-3-methylcyclohexyl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, neuroscience, and materials science. This compound is a potent inhibitor of the fatty acid amide hydrolase (FAAH) enzyme, which plays a crucial role in the endocannabinoid system.
Applications De Recherche Scientifique
4-Bromo-N-(1-cyano-3-methylcyclohexyl)benzamide has been extensively studied for its potential applications in various fields. In medicinal chemistry, this compound has been shown to have analgesic, anti-inflammatory, and anxiolytic effects in animal models. It has also been investigated as a potential treatment for various diseases such as neuropathic pain, anxiety disorders, and inflammatory bowel disease.
In neuroscience, this compound has been used as a tool to study the endocannabinoid system, which plays a crucial role in various physiological processes such as pain sensation, appetite regulation, and mood modulation. This compound has been shown to increase the levels of endocannabinoids such as anandamide and 2-arachidonoylglycerol (2-AG) by inhibiting the this compound enzyme, which degrades these compounds.
In materials science, this compound has been investigated as a potential building block for the synthesis of novel polymers and materials with unique properties.
Mécanisme D'action
The mechanism of action of 4-Bromo-N-(1-cyano-3-methylcyclohexyl)benzamide involves the inhibition of the this compound enzyme, which is responsible for the degradation of endocannabinoids such as anandamide and 2-AG. By inhibiting this compound, this compound increases the levels of endocannabinoids, which can activate cannabinoid receptors and produce various physiological effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are primarily mediated by the endocannabinoid system. This compound has been shown to have analgesic, anti-inflammatory, and anxiolytic effects in animal models. It has also been implicated in the regulation of various physiological processes such as pain sensation, appetite regulation, and mood modulation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 4-Bromo-N-(1-cyano-3-methylcyclohexyl)benzamide is its high potency and selectivity for the this compound enzyme. This compound has been shown to be a more potent inhibitor of this compound than other compounds such as URB597 and PF-3845. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for the research on 4-Bromo-N-(1-cyano-3-methylcyclohexyl)benzamide. One potential direction is the development of more potent and selective inhibitors of this compound that can be used as potential treatments for various diseases. Another direction is the investigation of the role of the endocannabinoid system in various physiological processes and diseases. Finally, the use of this compound as a building block for the synthesis of novel polymers and materials with unique properties is another potential direction for future research.
Méthodes De Synthèse
The synthesis of 4-Bromo-N-(1-cyano-3-methylcyclohexyl)benzamide involves the reaction of 4-bromo-2-fluorobenzoic acid with 1-cyano-3-methylcyclohexylamine in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP). The reaction is carried out in an organic solvent such as dimethylformamide (DMF) or dichloromethane (DCM) under reflux conditions. The resulting product is then purified by column chromatography to obtain pure this compound.
Propriétés
IUPAC Name |
4-bromo-N-(1-cyano-3-methylcyclohexyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17BrN2O/c1-11-3-2-8-15(9-11,10-17)18-14(19)12-4-6-13(16)7-5-12/h4-7,11H,2-3,8-9H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCTSVTPPIYHASO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(C1)(C#N)NC(=O)C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


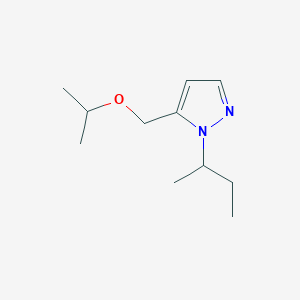

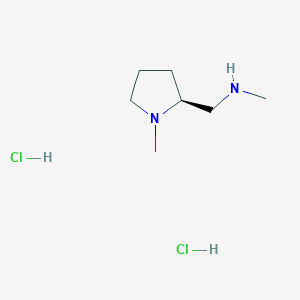
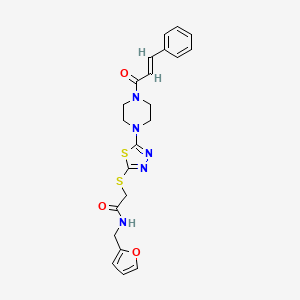
![1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-5-methyl-N-(4-phenoxyphenyl)-1H-pyrazole-4-carboxamide](/img/structure/B2801636.png)
![N-[(2-Methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]-2-phenylbutanamide](/img/structure/B2801638.png)

![5-((2,6-Dimethylmorpholino)(4-fluorophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2801640.png)
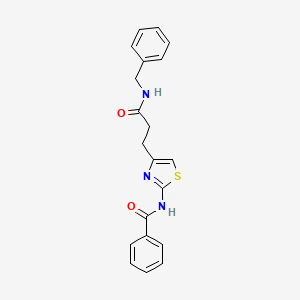
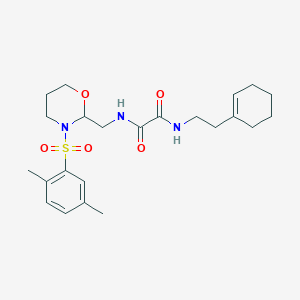
![3-[5-[(4-Chlorophenyl)methylthio]-1,3,4-oxadiazol-2-yl]-1-(phenylmethyl)-2-pyridinone](/img/structure/B2801644.png)
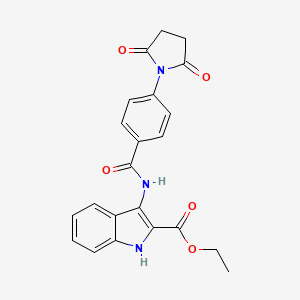
![4,6,7,8-Tetramethyl-2-propylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2801651.png)